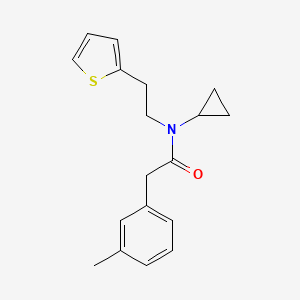

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

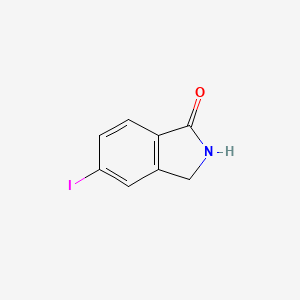

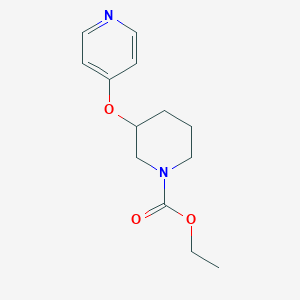

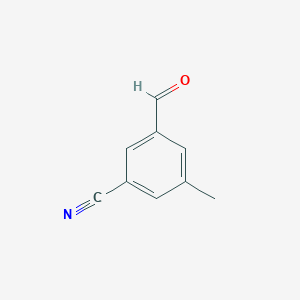

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide, also known as CTET, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTET belongs to the class of cyclopropyl amides, which have shown promising results in various preclinical studies.

Applications De Recherche Scientifique

Organic Synthesis Methodologies

Research into the development of novel synthetic methodologies often highlights compounds similar to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide. For instance, Spitzner and Swoboda (1986) discussed the preparation of ethyl cyclopropylidene acetate and analogs through an acid-catalyzed Wittig reaction, utilized as equivalents of senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2]octanes, showcasing the potential for creating complex organic structures (Spitzner & Swoboda, 1986).

Antitumor Activity Evaluations

Shams et al. (2010) conducted a study on the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar structures, highlighting the significance of such compounds in medicinal chemistry. Their work suggests that these compounds, through diverse synthetic routes, could inhibit tumor growth across various cancer cell lines, indicating the potential therapeutic applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide and its analogs (Shams et al., 2010).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. Their research underscores the broader implications of utilizing compounds like N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide in the synthesis of biologically active molecules (Magadum & Yadav, 2018).

Cyclopropanation for Medicinal Chemistry

Cyclopropanation reactions form a core part of synthesizing compounds with potential medicinal applications. For instance, research by Kazuta, Matsuda, and Shuto (2002) on the synthesis of conformationally restricted analogues of histamine demonstrates the utility of cyclopropane-containing compounds in developing bioactive molecules. Such studies provide a foundation for exploring the applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide in designing drugs with specific conformational properties (Kazuta, Matsuda, & Shuto, 2002).

Propriétés

IUPAC Name |

N-cyclopropyl-2-(3-methylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-14-4-2-5-15(12-14)13-18(20)19(16-7-8-16)10-9-17-6-3-11-21-17/h2-6,11-12,16H,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCBLOKZSXLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2419798.png)

![Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2419799.png)

![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2419801.png)

![3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2419804.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)